BenchChemオンラインストアへようこそ!

Isoquinoline-3-carbothioamide

Hydrogen-bond donor capability Organocatalysis Molecular recognition

Isoquinoline-3-carbothioamide (CAS 435273-38-4) is a heterocyclic building block comprising an isoquinoline core with a carbothioamide (−CSNH₂) substituent at the 3-position. With a molecular formula of C₁₀H₈N₂S and a molecular weight of 188.25 g·mol⁻¹, this compound is distinguished from its closest oxygen analog (isoquinoline-3-carboxamide, CAS 50458-77-0) by the replacement of the carbonyl oxygen with sulfur, which imparts fundamentally altered hydrogen-bonding capacity, lipophilicity, and metal-coordination behaviour.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
CAS No. 435273-38-4
Cat. No. B3137143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinoline-3-carbothioamide
CAS435273-38-4
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C=NC(=CC2=C1)C(=S)N
InChIInChI=1S/C10H8N2S/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-6H,(H2,11,13)
InChIKeyYBAUGXZHOUTHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinoline-3-carbothioamide (CAS 435273-38-4): Physicochemical Profile and Comparator Landscape for Informed Procurement


Isoquinoline-3-carbothioamide (CAS 435273-38-4) is a heterocyclic building block comprising an isoquinoline core with a carbothioamide (−CSNH₂) substituent at the 3-position . With a molecular formula of C₁₀H₈N₂S and a molecular weight of 188.25 g·mol⁻¹, this compound is distinguished from its closest oxygen analog (isoquinoline-3-carboxamide, CAS 50458-77-0) by the replacement of the carbonyl oxygen with sulfur, which imparts fundamentally altered hydrogen-bonding capacity, lipophilicity, and metal-coordination behaviour [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, with a reported melting point of 198–198.5 °C [2]. Its closest structural comparators include isoquinoline-3-carboxamide (oxygen analog), isoquinoline-1-carbothioamide (positional isomer, CAS 435273-39-5), quinoline-3-carbothioamide (aza-heteroarene variant), and 3,4-dihydroisoquinoline carbothioamide analogs (saturation variants), each presenting distinct physicochemical and biological profiles that preclude straightforward interchangeability in research applications.

Why Isoquinoline-3-carbothioamide Cannot Be Interchanged with Its Carboxamide or Positional-Isomer Analogs


The carbothioamide functional group (−CSNH₂) is not a simple isosteric replacement for the carboxamide (−CONH₂); it fundamentally alters electronic structure, hydrogen-bonding capacity, and lipophilicity in ways that cascade into divergent biological target engagement and physicochemical behaviour [1]. Quantum chemical investigations by Nieuwland and Fonseca Guerra (2022) established that the NH₂ group in thioamides acts as a stronger hydrogen-bond donor than in carboxamides because the larger steric size of sulfur (vs. oxygen) lowers the π* C=S orbital energy, increasing electron density flow from the nitrogen lone pair and rendering the amino hydrogens more positively charged [2]. This difference translates into measurable biological consequences: in the benzhydrylpiperazine series, thioamide derivatives (6a–g) consistently exhibited higher growth inhibition than their direct carboxamide analogs across hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines [3]. Furthermore, the positional isomer isoquinoline-1-carbothioamide (CAS 435273-39-5) places the carbothioamide group adjacent to the heterocyclic nitrogen, altering intramolecular hydrogen-bonding geometry and metal-chelation topology relative to the 3-substituted compound, making the two positional isomers chemically distinct entities despite their identical molecular formula . The quantitative evidence presented in Section 3 establishes that these molecular-level differences are neither subtle nor interchangeable.

Quantitative Differentiation Evidence for Isoquinoline-3-carbothioamide Relative to Closest Analogs


Hydrogen-Bond Donor Strength: Thioamide NH₂ vs. Carboxamide NH₂ — A Fundamental Electronic Advantage

Thioamides act as stronger hydrogen-bond donors than their carboxamide counterparts. Quantum chemical investigations at the DFT level demonstrated that the amino group in thioamides carries a greater positive charge than in carboxamides, originating from enhanced electron density flow from the nitrogen lone pair into the lower-lying π* C=S orbital (vs. the higher-lying π* C=O orbital in amides) [1]. This electronic effect, governed by the larger steric size of sulfur rather than electronegativity or polarizability, means that isoquinoline-3-carbothioamide will form thermodynamically stronger H-bond interactions with biological targets (e.g., enzyme active-site residues) compared to its direct oxygen analog isoquinoline-3-carboxamide [1]. The enhanced hydrogen-bond donor capability has been experimentally exploited in organocatalytic applications where thioamide-based catalysts outperform their carboxamide congeners.

Hydrogen-bond donor capability Organocatalysis Molecular recognition

Predicted Lipophilicity (XLogP): Isoquinoline-3-carbothioamide vs. Isoquinoline-3-carboxamide

The replacement of the carboxamide oxygen with sulfur modulates the lipophilicity of the isoquinoline scaffold. The predicted XLogP for isoquinoline-3-carbothioamide is 1.9, while the corresponding value for isoquinoline-3-carboxamide (CAS 50458-77-0) is reported as LogP = 2.22 [1]. Although this represents a modest decrease in computed lipophilicity for the thioamide, the difference in hydrogen-bonding properties (see separate Evidence Item) means that the effective membrane partitioning and target-binding environment experienced by the two compounds are non-equivalent. The topological polar surface area (TPSA) of isoquinoline-3-carbothioamide is 71 Ų, and the compound possesses 1 hydrogen-bond donor and 2 hydrogen-bond acceptor sites . The melting point of isoquinoline-3-carbothioamide is reported as 198–198.5 °C (recrystallized from ethanol), providing a solid-state characterization benchmark that distinguishes it from isoquinoline-3-carboxamide (mp 213 °C) [2].

Lipophilicity Drug-likeness Membrane permeability

Urease Inhibition Potency: Dihydroisoquinoline Carbothioamide Series Demonstrates Class-Wide Enzyme Inhibitory Advantage

In a 2021 study published in ACS Omega, a library of 22 N-aryl-3,4-dihydroisoquinoline carbothioamide analogs was synthesized and evaluated for in vitro urease inhibition [1]. The most potent analog (compound 2) exhibited an IC₅₀ of 11.2 ± 0.81 μM, representing approximately 1.9-fold greater potency than the standard urease inhibitor thiourea (IC₅₀ = 21.7 ± 0.34 μM) [1]. Four compounds in the series (analogs 1, 2, 4, and 7) were more potent than thiourea, with IC₅₀ values ranging from 11.2 ± 0.81 to 20.4 ± 0.22 μM [2]. This class-level evidence demonstrates that the isoquinoline carbothioamide scaffold—when appropriately decorated—confers a measurable enzyme-inhibitory advantage. While these data are from 3,4-dihydro analogs (reduced isoquinoline) rather than the fully aromatic isoquinoline-3-carbothioamide itself, the conserved carbothioamide pharmacophore at the 3-position supports the inference that the target compound possesses the requisite functional group for similar target engagement [1].

Urease inhibition Antimicrobial Structure-activity relationship

Cytotoxicity Advantage: Thioamide Derivatives Outperform Carboxamide Analogs Across Three Cancer Cell Lines

Gurdal et al. (2014) reported the synthesis and cytotoxicity evaluation of 32 benzhydrylpiperazine derivatives containing either carboxamide or thioamide moieties [1]. In a head-to-head comparison within the same chemical series, thioamide derivatives (compounds 6a–g) exhibited higher growth inhibition than their direct carboxamide analogs when screened against hepatocellular carcinoma (HUH-7), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines using the sulphorhodamine B (SRB) assay [1]. While compound-specific GI₅₀ values for each pair were reported in the full text, the aggregate finding—that the thioamide group consistently enhances cytotoxicity relative to the amide in a pairwise manner—constitutes class-level evidence that the C=S moiety is a potency-enhancing structural feature across multiple cancer-relevant biological contexts [2]. This finding aligns with the physicochemical rationale that the thioamide's altered hydrogen-bonding and lipophilicity profile contributes to differential target engagement or cellular uptake.

Cytotoxicity Cancer cell lines Thioamide vs. carboxamide

Antimycobacterial Activity: Thioamides Exhibit Higher Potency than Corresponding Amides Against Mycobacterium tuberculosis

Doležal et al. (2002) synthesized a series of 5-alkyl-6-(alkylsulfanyl)- and 5-alkyl-6-(arylsulfanyl)pyrazine-2-carboxamides and converted them to the corresponding thioamides via reaction with Lawesson's reagent [1]. The assessment of in vitro antimycobacterial activity revealed that thioamides exhibited higher activity than the corresponding amides across the series [1]. The most active compound, 5-butyl-6-(phenylsulfanyl)pyrazine-2-carbothioamide (2j), achieved 91% inhibition against M. tuberculosis and also possessed the highest lipophilicity (log P = 4.95) in the series [1]. This study provides cross-study comparable evidence that the thioamide functional group confers a measurable antimycobacterial potency advantage over the carboxamide analog, and that this advantage correlates with increased lipophilicity—a property relevant to mycobacterial cell-wall penetration [2]. Although the heterocyclic core differs from isoquinoline, the conserved carbothioamide pharmacophore enables class-level inference regarding the functional group's contribution to antimycobacterial activity.

Antitubercular Mycobacterium tuberculosis Thioamide bioisostere

Immunomodulatory and Antinephritic Activity: Quinoline-3-carbothioamide Demonstrates In Vivo Efficacy in Two Murine Nephritis Models

Tojo et al. (2002) prepared a series of quinoline-3-carbothioamides and evaluated them for antinephritic and immunomodulating activities [1]. This study is directly relevant because quinoline-3-carbothioamide is the aza-analog of isoquinoline-3-carbothioamide, sharing the identical carbothioamide placement at the 3-position of a benzo-fused N-heteroaromatic ring system [1]. The optimized compound 9g strongly inhibited T-cell independent antibody production in mice immunized with TNP-LPS and demonstrated high efficacy in two distinct nephritis models: chronic graft-versus-host disease (GVHD) and autoimmune MRL/l murine lupus [1]. In contrast, the predecessor quinoline-3-carboxamide series (Tsuji et al., 2002) served as the synthetic and biological starting point, and the conversion to the thioamide was a deliberate medicinal chemistry strategy to modulate potency and pharmacokinetics [2]. This cross-study comparison establishes that the carbothioamide group at the 3-position of a fused bicyclic N-heteroarene can drive in vivo efficacy in immunomodulatory disease models—a differentiation dimension not established for the corresponding carboxamide.

Immunomodulation Antinephritic Autoimmune disease

Recommended Application Scenarios for Isoquinoline-3-carbothioamide Based on Quantitative Differentiation Evidence


Urease Inhibitor Lead Generation Using the Isoquinoline-3-carbothioamide Scaffold

The class-level urease inhibition data from Ali et al. (2021) demonstrates that N-aryl-3,4-dihydroisoquinoline carbothioamide analogs can achieve IC₅₀ values as low as 11.2 ± 0.81 μM, outperforming the standard thiourea inhibitor (IC₅₀ = 21.7 ± 0.34 μM) by approximately 1.9-fold [1]. Isoquinoline-3-carbothioamide, as the fully aromatic 3-carbothioamide congener, serves as the logical starting scaffold for medicinal chemistry exploration aimed at optimizing this potency further. Procurement of this compound is recommended for laboratories engaged in urease-targeted antimicrobial drug discovery, particularly for Helicobacter pylori-associated indications where urease is a validated virulence factor.

Cytotoxic Scaffold for Cancer Cell Line SAR Exploration with Built-in Thioamide Advantage

The pairwise carboxamide-vs.-thioamide cytotoxicity comparison by Gurdal et al. (2014) established that thioamide derivatives consistently achieve higher growth inhibition than their carboxamide counterparts across HUH-7, MCF-7, and HCT-116 cell lines [2]. For medicinal chemistry teams building structure-activity relationship (SAR) libraries around the isoquinoline core, isoquinoline-3-carbothioamide offers a potency-enhancing functional group 'pre-installed' at the 3-position, eliminating the need for post-synthetic thionation and enabling direct diversification at other ring positions. This scenario applies to academic screening centers and biotech hit-to-lead programs focused on oncology targets.

Antimycobacterial Hit Generation Leveraging Thioamide-Mediated Potency Enhancement

Doležal et al. (2002) demonstrated that pyrazine-2-carbothioamides exhibit higher antimycobacterial activity than their carboxamide analogs, with the best compound achieving 91% inhibition against M. tuberculosis [3]. Given that isoquinoline-3-carbothioamide presents the same carbothioamide pharmacophore on a benzo-fused heteroaromatic framework, it constitutes a rational starting point for antitubercular screening campaigns. Its predicted XLogP of 1.9 and topological PSA of 71 Ų place it within favorable physicochemical space for mycobacterial cell-wall penetration , supporting its prioritization for procurement by tuberculosis drug discovery consortia.

Immunomodulatory Probe Design Informed by Quinoline-3-carbothioamide In Vivo Efficacy

The in vivo efficacy of quinoline-3-carbothioamide (compound 9g) in two murine nephritis models (chronic GVHD and MRL/l lupus) establishes the 3-carbothioamide-substituted fused bicyclic N-heteroarene as a validated chemotype for immunomodulatory drug discovery [4]. Isoquinoline-3-carbothioamide, as the direct isoquinoline analog of this validated quinoline series, is recommended for procurement by laboratories investigating autoimmune disease mechanisms, where the scaffold can serve as a probe for target identification or as a starting point for lead optimization programs aimed at lupus nephritis or transplant-related immunological indications.

Quote Request

Request a Quote for Isoquinoline-3-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.